An In-Depth Technical Guide to (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol and Its Derivatives
An In-Depth Technical Guide to (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol and Its Derivatives
Introduction: The Strategic Role of Boron in Modern Drug Discovery
For many years, boron-containing compounds were largely sidestepped in medicinal chemistry, often due to a misconception about their toxicity.[1][2][3] However, the landscape has dramatically shifted, particularly with the clinical success of drugs like the proteasome inhibitor bortezomib.[2][4] This has catalyzed a renaissance in the exploration of organoboron compounds, with boronic acids and their derivatives now recognized as a versatile and valuable class of molecules in drug development.[2][3][5] These compounds are lauded for their unique ability to form reversible covalent bonds with biological nucleophiles, their generally low toxicity, and their capacity to modulate the physicochemical and pharmacokinetic properties of parent molecules.[1][3][5]
At the heart of this technical guide is (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol , a key building block that masterfully combines three strategic chemical motifs: a stable cyclic boronic ester, a versatile phenyl ring, and a reactive hydroxymethyl group. The 1,3,2-dioxaborinane moiety serves as a robust protecting group for the otherwise metabolically labile boronic acid, enhancing its stability for synthesis and formulation while allowing for its potential release under physiological conditions.[6][7] This scaffold is not merely an inert carrier; it is a highly functional and adaptable platform for constructing complex molecular architectures, primarily through the powerful palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9]
This guide provides an in-depth analysis of the synthesis, characterization, and strategic applications of (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this scaffold to accelerate the discovery of novel therapeutics.
Core Synthesis and Derivatization Strategies
The utility of (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol lies in its design as a modifiable scaffold. The synthetic strategy is centered on creating the core structure, which can then be elaborated through two primary vectors: reactions at the hydroxymethyl group and cross-coupling reactions at the carbon-boron bond.
Synthesis of the Core Scaffold
The preparation of the title compound typically involves a multi-step sequence starting from an appropriate halogenated precursor, such as (3-bromophenyl)methanol. The key transformation is the conversion of the carbon-halogen bond to a carbon-boron bond, which is then protected as a cyclic ester.
Conceptual Workflow for Synthesis
Caption: General synthetic workflow for the core (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol scaffold.
Derivatization Pathways
Once synthesized, the core scaffold offers two orthogonal sites for chemical modification:
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile handle for introducing a wide array of functional groups through standard organic transformations such as oxidation (to the aldehyde or carboxylic acid), etherification, or esterification. This allows for the attachment of pharmacophores, solubility enhancers, or linkers for conjugation.
-
The C-B Bond (Suzuki-Miyaura Coupling): The dioxaborinane group is an excellent coupling partner in palladium-catalyzed reactions. It can react with a vast range of aryl or heteroaryl halides (or triflates) to form new carbon-carbon bonds, enabling the rapid construction of complex biaryl systems that are prevalent in many drug candidates.[8][10][11]
Physicochemical Properties and Characterization
A thorough understanding of the properties of (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol is crucial for its effective use. The 1,3,2-dioxaborinane ring, formed from 1,3-propanediol, confers greater oxidative and hydrolytic stability compared to the free boronic acid or even some other cyclic esters like pinacol esters (Bpin).[6][7][12] This enhanced stability is critical for purification, storage, and handling during multi-step syntheses.
| Property | Value | Source |
| CAS Number | 851136-86-2 | [13] |
| Molecular Formula | C₁₀H₁₃BO₃ | - |
| Molecular Weight | 192.02 g/mol | - |
| Physical Form | Solid | - |
| Storage | Requires cold-chain transportation, store at 2-8°C | [13] |
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will show characteristic signals for the aromatic protons, a singlet for the benzylic -CH₂OH protons, and multiplets for the three sets of methylene protons in the dioxaborinane ring. ¹¹B NMR provides a distinctive signal confirming the presence and electronic environment of the boron atom.[14][15]
-
Mass Spectrometry (MS): A key diagnostic feature in the mass spectrum is the isotopic pattern of boron, which consists of two major isotopes: ¹¹B (80% abundance) and ¹⁰B (20% abundance). This results in a characteristic M+1 peak that is approximately 25% of the intensity of the molecular ion peak, providing a clear signature for a boron-containing compound.
Strategic Application in Drug Discovery
The true power of (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol derivatives is realized when they are employed as strategic building blocks in the assembly of complex, biologically active molecules.
The Building Block Approach
The molecule's bifunctional nature—a site for coupling and a site for functionalization—makes it an ideal component for fragment-based drug discovery (FBDD) and lead optimization campaigns. The phenylmethanol core can be designed to interact with a specific sub-pocket of a biological target, while the boronic ester is used to systematically explore adjacent chemical space by coupling it with a diverse library of aryl and heteroaryl halides.
Caption: Role of the scaffold in a typical drug discovery workflow via Suzuki-Miyaura coupling.
Boronic Acids as Pharmacophores
While the dioxaborinane often serves as a stable precursor, the free boronic acid it protects can itself be a potent pharmacophore. Boronic acids are well-known for their ability to act as transition-state analogues, forming reversible covalent adducts with the catalytic serine or threonine residues in the active sites of enzymes, particularly proteases.[2] Therefore, derivatives can be designed where the ester is intended to hydrolyze in vivo, releasing the active boronic acid at the site of action. The drug Vaborbactam, a cyclic boronic acid β-lactamase inhibitor, exemplifies this strategy.[2]
Key Experimental Protocols
Disclaimer: These protocols are intended as illustrative examples. All laboratory work should be conducted by trained personnel with appropriate safety precautions.
Protocol 1: Synthesis of the Core Scaffold from (3-Bromophenyl)methanol
This protocol outlines a plausible route based on standard organometallic and borylation procedures.
Step 1: Protection of the Alcohol
-
Dissolve (3-bromophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5 eq) and cool the mixture to 0°C.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise and allow the reaction to warm to room temperature overnight.
-
Quench with water, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography to yield the TBDMS-protected ether.
Step 2: Borylation and Esterification
-
Dissolve the TBDMS-protected bromide (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere (Argon or N₂).
-
Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir for 1 hour at -78°C.
-
Add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature at -78°C.
-
Allow the reaction to warm slowly to room temperature and stir for 4 hours.
-
Cool to 0°C and quench by slow addition of 1M HCl. Stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate. To the combined organic layers, add 1,3-propanediol (1.5 eq) and stir vigorously overnight at room temperature with a Dean-Stark trap or molecular sieves to remove water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Step 3: Deprotection
-
Dissolve the crude boronic ester in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.2 eq, 1M solution in THF) and stir at room temperature for 2 hours.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the final product by silica gel column chromatography to yield (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of the title compound with a generic heteroaryl bromide (e.g., 2-bromopyridine).[16]
-
To a reaction vial, add (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol (1.2 eq), 2-bromopyridine (1.0 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Evacuate and backfill the vial with an inert gas (Argon or N₂) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Future Outlook
(3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its unique combination of a stable, yet reactive, boronic ester and a functionalizable hydroxymethyl group provides medicinal chemists with a powerful tool for rapidly generating and optimizing complex molecular structures. The continued development of novel palladium catalysts and a deeper understanding of the in vivo stability and reactivity of boronic esters will further expand the utility of this and related scaffolds.[17][18] As the demand for novel therapeutics with precisely tuned properties grows, the strategic implementation of versatile building blocks like (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol will undoubtedly play a pivotal role in shaping the future of medicine.
References
-
Sanders, A. M., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 118(10), e2020251118. Available at: [Link]
-
Lacey, M., et al. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters, 11(3), 276–283. Available at: [Link]
-
Valdez, C. A., et al. (2022). Assessing the stability and reactivity of a new generation of boronic esters. Poster Presentation. Available at: [Link]
-
Sanders, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). Available at: [Link]
-
Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
Bull, J. A., et al. (2016). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 7, 1027-1059. Available at: [Link]
-
Yusuf, M., et al. (2023). An Introduction to the Therapeutic Potential of Boronic Acid Derivatives. Journal of Engineering Science and Research, 1(1). Available at: [Link]
-
Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
-
Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed, 32967170. Available at: [Link]
-
Martinez-Alvarez, L. M., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Molecules, 28(8), 3418. Available at: [Link]
-
Smith, A. D., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1319. Available at: [Link]
-
Martinez-Alvarez, L. M., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. ResearchGate. Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
PubChem. (n.d.). 1,3,2-Dioxaborolane-4-methanol, 2-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. An Introduction to the Therapeutic Potential of Boronic Acid Derivatives | Journal of Engineering, Science and Sustainability [sprinpub.com]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 851136-86-2|(3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol|BLD Pharm [bldpharm.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
